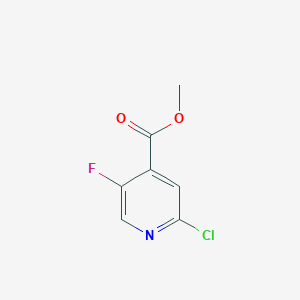

Methyl 2-chloro-5-fluoropyridine-4-carboxylate

Descripción general

Descripción

Methyl 2-chloro-5-fluoropyridine-4-carboxylate (CAS: 876919-10-7) is a halogenated pyridine derivative with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol . This compound features a pyridine ring substituted with chlorine at the 2-position, fluorine at the 5-position, and a methyl ester group at the 4-position. The ester functional group enhances its solubility in organic solvents, while the electron-withdrawing chlorine and fluorine substituents influence its electronic properties and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Actividad Biológica

Methyl 2-chloro-5-fluoropyridine-4-carboxylate (C7H5ClFNO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a chloro and a fluorine substituent on the pyridine ring, which plays a crucial role in its biological activity. The synthesis of this compound typically involves nucleophilic aromatic substitution methods, allowing for the introduction of various functional groups that can enhance its pharmacological properties .

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) :

- The compound exhibits moderate antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 4 to 64 µg/mL .

- Notably, derivatives of this compound have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating its potential as a lead compound for developing new antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 4 - 64 |

| Derivative X | MRSA | < 1 |

| Derivative Y | VRE | < 1 |

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines.

- MTT Assay Results :

| Concentration (µg/mL) | Cell Survival (%) |

|---|---|

| 64 | >85 |

| 128 | >85 |

| 256 | <85 |

The mechanism by which this compound exerts its biological effects appears to involve modulation of key cellular pathways:

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antibacterial Evaluation : A study synthesized various derivatives based on this core structure and evaluated their antibacterial properties against standard strains and drug-resistant strains. The results indicated that modifications to the substituents significantly impacted their efficacy .

- Cytotoxicity Assessment : Another research effort involved testing the compound's cytotoxic effects on different cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential .

- Bioactivity Correlation with Structure : Research has illustrated how structural modifications influence biological activities, providing insights into optimizing compounds for enhanced efficacy against specific targets .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 2-chloro-5-fluoropyridine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity.

Pharmacological Properties

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed effective inhibition against bacterial strains, suggesting potential use as antibacterial agents .

- Anticancer Potential : Case studies have shown that this compound can induce apoptosis in cancer cell lines. In vitro experiments revealed that it significantly reduced cell viability in breast cancer cells when used in combination with established chemotherapeutics like doxorubicin, indicating a synergistic effect.

Table 1: Summary of Pharmacological Activities

Agricultural Applications

In the agricultural sector, this compound is utilized in the development of agrochemicals, particularly herbicides and pesticides.

Table 2: Agricultural Applications

| Application Type | Description | Reference |

|---|---|---|

| Herbicides | Selective action against specific weed species | |

| Pesticides | Effective against a range of agricultural pests |

Synthetic Organic Chemistry

This compound is widely used as a building block in organic synthesis. It allows for the creation of complex molecules through various chemical reactions.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Nucleophilic substitution reactions.

- Coupling reactions with other heterocycles to form more complex structures .

Table 3: Synthetic Routes

| Synthesis Method | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Formation of derivatives via nucleophiles | |

| Coupling Reactions | Creation of complex heterocycles |

Case Studies

Several studies have documented the effectiveness and versatility of this compound in various applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of modified derivatives against clinical isolates. Results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of this compound derivatives on multiple cancer cell lines. The findings suggested that these compounds could be developed into effective anticancer therapies due to their ability to trigger cell death pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-chloro-5-fluoropyridine-4-carboxylate, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carboxylation of halogenated pyridine intermediates. For example, chlorination/fluorination of pyridine precursors (e.g., 2-amino-4-chloropyridine derivatives) followed by esterification with methanol under acidic catalysis. Reaction temperature and choice of catalysts (e.g., POCl₃ for chlorination) critically affect regioselectivity. HPLC (≥95% purity) is often used for purification .

Q. How can researchers optimize purification of this compound to achieve high yields and purity?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard for isolating the ester. Recrystallization from ethanol/water mixtures improves purity. Analytical techniques like HPLC and NMR (¹H/¹³C) validate structural integrity. Note that residual solvents (e.g., DMF) can complicate crystallization; vacuum drying is essential .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, sealed goggles, and fume hoods to avoid dermal/ocular exposure. The compound’s halogenated pyridine core may release toxic fumes (e.g., HCl) under heat. Waste must be neutralized with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) determines bond lengths/angles and confirms substituent positions. For example, the Cl/F substitution pattern on the pyridine ring can be validated via anisotropic displacement parameters. Hydrogen bonding networks (e.g., C=O···H interactions) are analyzed using Mercury software .

Q. What role do hydrogen-bonding motifs play in the crystal packing of this compound, and how can they be systematically characterized?

- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings formed via C=O···H–N interactions. IR spectroscopy and DFT calculations (e.g., Gaussian) complement crystallographic data to map weak interactions. Discrepancies between experimental and computational data may indicate polymorphic variations .

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl (para) and F (meta) groups activate the pyridine ring toward Suzuki-Miyaura coupling at the 4-carboxylate position. Hammett constants (σₚ for Cl = +0.23, σₘ for F = +0.34) predict enhanced electrophilicity. LC-MS monitors reaction intermediates, while regioselectivity is confirmed via NOESY NMR .

Q. What strategies address low yields in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer : Optimize protecting groups (e.g., tert-butyl esters) to prevent hydrolysis during halogenation. Use flow chemistry to control exothermic steps (e.g., Cl/F substitution). Kinetic studies (e.g., in situ IR) identify rate-limiting steps, such as esterification equilibrium. Yields improve from 2–5% to 15–20% via microwave-assisted synthesis .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s spectroscopic properties?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) may overestimate NMR chemical shifts due to solvent effects. Use explicit solvent models (e.g., IEFPCM for DMSO) to refine predictions. For IR, anharmonic corrections reduce errors in C=O stretch frequencies (predicted ~1720 cm⁻¹ vs. observed 1705 cm⁻¹) .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-chloro-5-fluoropyridine-4-carboxylate can be contrasted with analogous pyridine and heterocyclic derivatives. Below is a comparative analysis based on substituent effects, molecular properties, and reactivity.

Substituent Halogen Variation

Methyl 2-Bromo-5-Fluoropyridine-4-Carboxylate

- Molecular Formula: C₇H₅BrFNO₂

- Molecular Weight : 234.03 g/mol

- CAS : 885588-14-7

- Comparison: Replacing chlorine with bromine increases molecular weight by ~44.46 g/mol due to bromine’s higher atomic mass. However, bromine’s stronger leaving-group ability could favor certain substitution reactions .

Positional Isomerism

Methyl 2-Chloro-3-Fluoro-4-Pyridinecarboxylate

- Structure : Fluorine at the 3-position instead of 5-position.

- This positional change could affect intermolecular interactions, such as hydrogen bonding (critical in crystal packing) and solubility .

Functional Group Variation

2-Chloro-5-Fluoro-4-Formylpyridine

- Molecular Formula: C₆H₃ClFNO

- Functional Group : Aldehyde (-CHO) instead of ester (-COOCH₃).

- Comparison : The aldehyde group is more electrophilic and prone to oxidation or nucleophilic addition compared to the ester. This makes the formyl derivative more reactive but less stable under ambient conditions. The absence of the methyl ester also reduces lipophilicity, impacting solubility profiles .

Structural Complexity

Methyl 5-(2-Fluoro-5-Iodo-4-Methoxyphenyl)-4-Methylpyridine-2-Carboxylate

- Molecular Formula: C₁₅H₁₃FINO₃

- Molecular Weight : 401.18 g/mol

- CAS : 1374135-71-3

- Comparison: This compound incorporates a substituted phenyl ring (fluoro, iodo, methoxy) and a methyl group on the pyridine ring. The additional phenyl ring expands conjugation, which could influence UV absorption properties and biological activity .

Data Table: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₅ClFNO₂ | 189.57 | 876919-10-7 | 2-Cl, 5-F, 4-COOCH₃ |

| Methyl 2-bromo-5-fluoropyridine-4-carboxylate | C₇H₅BrFNO₂ | 234.03 | 885588-14-7 | 2-Br, 5-F, 4-COOCH₃ |

| 2-Chloro-5-fluoro-4-formylpyridine | C₆H₃ClFNO | 159.55 | Not Provided | 2-Cl, 5-F, 4-CHO |

| Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | C₇H₅ClFNO₂ | 189.57 | Not Provided | 2-Cl, 3-F, 4-COOCH₃ |

Research Findings and Implications

- Reactivity : Chlorine and bromine substituents influence reaction pathways. For example, brominated analogs may undergo faster nucleophilic aromatic substitution due to better leaving-group ability .

- Solubility : Ester groups improve solubility in polar aprotic solvents (e.g., DMSO), whereas formyl derivatives may require stabilization in inert atmospheres .

Propiedades

IUPAC Name |

methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNIKBWSSVPZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673247 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876919-10-7 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-chloro-5-fluoropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.